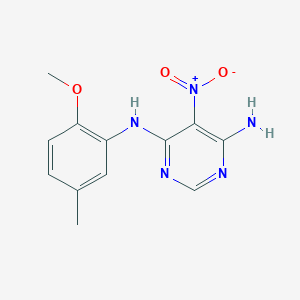
N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and a methoxy-methylphenyl group at the N4 position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-methoxy-5-methylphenylamine with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of the pyrimidine ring followed by the introduction of the methoxy-methylphenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can
生物活性
N4-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with a methoxy group and a nitro group, contributing to its unique chemical reactivity and biological activity. The synthesis typically involves multi-step reactions such as nitration and condensation of appropriate intermediates. For example, the compound can be synthesized from 2-methoxy-5-methylphenyl derivatives through controlled nitration followed by cyclization with pyrimidine precursors.
Antimicrobial Properties
Several studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. This includes effectiveness against various bacterial strains and fungi. For instance, research has shown that compounds with similar structures possess inhibitory effects on the growth of pathogens like Staphylococcus aureus and Escherichia coli.
Cytotoxicity and Anticancer Effects
The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in specific cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered cell proliferation.
- Receptor Modulation : Its structural components allow for binding to specific receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, derivatives of nitro-pyrimidines were tested against a panel of bacterial strains. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
属性
IUPAC Name |
4-N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-7-3-4-9(20-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAFJWSBHWHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














